molecular formula C9H9ClINO B14073033 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14073033
M. Wt: 309.53 g/mol
InChI Key: ATJGRXFZZCNTPL-UHFFFAOYSA-N
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Description

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a phenyl ring and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-2-iodoaniline with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, iodine, and chlorine groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and amination reactions can be carried out using reagents like halogen acids and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds, while the iodine and chlorine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-2-iodophenyl)propan-2-one: Similar structure but lacks the chlorine atom.

    1-(3-Amino-2-iodophenyl)-3-bromopropan-2-one: Similar structure but contains a bromine atom instead of chlorine.

Uniqueness

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one is unique due to the presence of both iodine and chlorine atoms, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(3-amino-2-iodophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2

InChI Key

ATJGRXFZZCNTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)I)CC(=O)CCl

Origin of Product

United States

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